2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a 1,2,4-oxadiazole ring substituted at the 2-chlorophenyl position. The methylthio linker bridges the oxadiazole and pyrimidinone moieties, while a methyl group is attached to the nitrogen atom of the pyrimidinone ring.
Synthetic routes for analogous compounds involve cyclization reactions under reflux conditions using acetic anhydride and glacial acetic acid, followed by recrystallization from acetic acid/water mixtures .
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2S2/c1-21-15(22)13-11(6-7-24-13)18-16(21)25-8-12-19-14(20-23-12)9-4-2-3-5-10(9)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWYEVAELGJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which this molecule belongs, have been studied for their antimycobacterial activity. Therefore, it’s plausible that this compound may target proteins or enzymes essential for the survival and replication of Mycobacterium species.
Biochemical Pathways
Given its potential antimycobacterial activity, it might interfere with the biochemical pathways essential for the survival and replication of Mycobacterium species
Result of Action
Some compounds in the thieno[2,3-d]pyrimidin-4(3h)-one class have shown significant antimycobacterial activity. Therefore, it’s plausible that this compound may also exhibit similar effects, potentially leading to the inhibition of growth or killing of Mycobacterium species.
Biological Activity
The compound 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.82 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with a chlorophenyl group and an oxadiazole moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN5O2 |
| Molecular Weight | 409.82 g/mol |
| Density | 1.332 g/cm³ (predicted) |
| pKa | 13.53 (predicted) |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles and oxadiazoles have shown efficacy against various bacterial strains. In a study involving similar compounds, one derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and varying degrees of activity against breast cancer cell lines (T47D) with IC50 values of 43.4 μM and 27.3 μM respectively .
Anti-inflammatory and Anticancer Properties
The thieno[3,2-d]pyrimidine scaffold is known for its anti-inflammatory effects. Compounds derived from this structure have been reported to inhibit inflammatory pathways and exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the chlorophenyl group may enhance these effects due to its electron-withdrawing nature, which can stabilize reactive intermediates during metabolic processes.
Case Studies
- Synthesis and Antimicrobial Activity : A study synthesized various derivatives of thienopyrimidine and assessed their antimicrobial activity. The synthesized compounds showed promising results against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics based on this scaffold .
- Anticancer Efficacy : Another investigation focused on the anticancer properties of thienopyrimidine derivatives. The study revealed that certain modifications to the core structure significantly increased cytotoxicity against different cancer cell lines, suggesting that further optimization could lead to more potent therapeutic agents .
Chemical Reactions Analysis
Synthetic Pathways
The synthesis involves multi-step reactions to construct its core structure. Key steps include:
Step 1: Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
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Reaction : Cyclization of ethyl 5’-amino-[2,3’-bithiophene]-4’-carboxylate with formamide at 180°C yields the thieno[3,2-d]pyrimidinone scaffold .
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Conditions :
Step 3: Thioether Linkage Formation
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Reaction : Nucleophilic substitution between a chloromethyl-oxadiazole derivative and a thiol-containing thienopyrimidinone.
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Conditions :
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Base: KCO
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Solvent: DMF, room temperature, 12 hours
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Yield: 65%
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Functionalization Reactions
The compound undergoes further derivatization at reactive sites:
Alkylation at the Pyrimidine N3 Position
Condensation with Aldehydes
Oxidation of the Thioether Group
Reaction Optimization Data
Comparative analysis of synthetic conditions for key steps:
Mechanistic Insights
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Cyclization : The thienopyrimidinone core forms via intramolecular cyclization, driven by the electron-deficient nature of the pyrimidine ring .
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Oxadiazole Formation : The reaction proceeds through a nitrile intermediate, followed by hydroxylamine addition and dehydration .
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Thioether Stability : The –S– linkage is susceptible to oxidation but remains stable under acidic and basic conditions.
Challenges and Solutions
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Core Structure Impact: The thieno[3,2-d]pyrimidin-4(3H)-one core in the target compound differs from thieno[2,3-d]pyrimidin-4(3H)-one (e.g., compound in ) in ring fusion orientation, which may influence binding affinity to biological targets .
Substituent Effects: The 2-chlorophenyl-1,2,4-oxadiazole group in the target compound and its analog in introduces electron-withdrawing properties, enhancing metabolic stability compared to non-halogenated analogs.
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to , where acetic anhydride-mediated cyclization is critical. In contrast, thiazolidin-4-one derivatives require thiourea intermediates and milder conditions .
Pharmacological and Physicochemical Comparisons
Table 2: Inferred Properties Based on Structural Analogues
Discussion:
- 3-Methyl substitution on the pyrimidinone ring likely enhances metabolic stability over unsubstituted analogs, as observed in related thieno-pyrimidinones .
Q & A
Q. What are the common synthetic routes for preparing thieno[3,2-d]pyrimidin-4(3H)-one derivatives like this compound?
The synthesis typically involves cyclization of aminothiophene precursors with carbonyl reagents. For example:
- Core formation : Refluxing 2-amino-thiophene derivatives with formic acid for 16–18 hours achieves cyclization to the pyrimidinone core .
- Substituent introduction : Methylation using methyl iodide and K₂CO₃ introduces the 3-methyl group, as demonstrated in thieno[3,2-d]pyrimidinone derivatives (48% yield) .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Primary methods : ¹H-NMR and ¹³C-NMR resolve the molecular framework (e.g., methylthio groups at δ 2.5 ppm) .
- Mass spectrometry : LC-MS (ESI) verifies molecular weight and purity .
- Advanced confirmation : High-resolution mass spectrometry (HRMS) or elemental analysis resolves ambiguities in complex cases .
Q. How is the 1,2,4-oxadiazole moiety synthesized and integrated into the structure?
- Cyclization strategies : Condensation of amidoximes with activated carbonyl groups (e.g., BF₃·SMe₂-mediated demethylation stabilizes intermediates) .
- Optimization : Use a 1:1.2 stoichiometric ratio of amidoxime to acylating agent and monitor via TLC .
Advanced Research Questions
Q. How can reaction yields be improved during the final cyclization step?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 18-hour reflux) .
- Catalytic additives : Lewis acids like ZnCl₂ enhance cyclization efficiency in analogous heterocycles .
Q. What strategies address discrepancies between computational binding predictions and experimental bioactivity?
- Re-evaluate docking parameters : Adjust protein flexibility and solvation models in tools like AutoDock Vina .
- Experimental validation : Surface plasmon resonance (SPR) assays quantify binding affinity, as used for 17β-HSD2 inhibitors .
- Off-target screening : Kinase panels or proteome profiling identify confounding interactions .
Q. How should stability studies be designed to assess hydrolytic degradation?
- Accelerated testing : Incubate in physiological buffers (pH 1.2–7.4) at 37°C, sampling at 0, 1, 3, and 7 days .
- Analytical methods : UPLC-PDA and LC-MS/MS monitor degradation, focusing on oxidative stress (0.3% H₂O₂) for thioether linkages .
Q. How are spectral overlaps resolved in ¹H-NMR for methylthio substituents?
- 2D NMR : HSQC and HMBC correlate methylthio protons (δ 2.5 ppm) with adjacent carbons .
- Dynamic resolution : Use deuterated DMSO or variable-temperature NMR to reduce broadening .
Q. What computational methods predict binding affinity for enzymatic targets like 17β-HSD2?
- Molecular dynamics (MD) simulations : Run 100-ns simulations to calculate binding free energy (MM-PBSA) .
- Pharmacophore modeling : Validate hydrogen-bonding interactions with catalytic residues .
Q. How are crystallization conditions optimized for X-ray diffraction?
Q. What in vitro assays evaluate kinase inhibition potential?
- Kinase panels : Use ADP-Glo™ assays against 50+ kinases (e.g., EGFR, VEGFR2) .
- Cellular validation : Phospho-ELISA in disease-relevant cell lines confirms target modulation .
Methodological Notes
- Synthesis optimization : highlights yield variations (e.g., 61% for compound 12a vs. 48% for 3a) due to reaction time and substituent effects.
- Biological evaluation : Compounds in were tested as 17β-HSD2 inhibitors, requiring IC₅₀ determination via enzyme-linked assays .
- Data contradiction analysis : Compare NMR shifts of analogous compounds (e.g., ’s 5-phenyl derivative) to validate regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
